2,6,7-trimethyl-1H-quinazolin-4-one is a compound belonging to the quinazolinone family, which are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. Quinazolinones are characterized by a fused bicyclic structure that includes a benzene ring and a pyrimidine ring. The specific compound 2,6,7-trimethyl-1H-quinazolin-4-one is notable for its unique methyl substitutions at the 2, 6, and 7 positions, which can influence its chemical reactivity and biological properties.
Quinazolinones, including 2,6,7-trimethyl-1H-quinazolin-4-one, are classified as nitrogen-containing heterocycles. They are synthesized from various precursors such as 2-aminobenzamides and amidines through different synthetic pathways. Their classification falls under organic compounds with significant relevance in pharmaceutical chemistry due to their potential therapeutic effects against various diseases.
The synthesis of 2,6,7-trimethyl-1H-quinazolin-4-one can be accomplished through several methods:
These methods highlight the versatility of synthetic routes available for producing quinazolinone derivatives.
The molecular structure of 2,6,7-trimethyl-1H-quinazolin-4-one can be described as follows:
The presence of these methyl groups can significantly affect the compound's solubility, reactivity, and interaction with biological targets.
2,6,7-trimethyl-1H-quinazolin-4-one participates in various chemical reactions typical of quinazolinone derivatives:
These reactions illustrate the compound's potential for further functionalization and application in synthetic organic chemistry.
The mechanism of action for compounds like 2,6,7-trimethyl-1H-quinazolin-4-one often involves interactions at the molecular level with biological targets:
Understanding these mechanisms is crucial for developing new therapeutic agents based on this scaffold.
The physical properties of 2,6,7-trimethyl-1H-quinazolin-4-one include:
Chemical properties include:
Analyses using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) confirm its structural integrity during synthesis and characterization.
The applications of 2,6,7-trimethyl-1H-quinazolin-4-one span various fields:
The journey of quinazolinones in drug discovery commenced in the late 19th century with the pioneering work of Griess, who synthesized the first quinazolinone derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) in 1869 through the reaction of anthranilic acid with cyanide in ethanol. This foundational work established quinazolinones as a chemically accessible class of heterocycles [4] . The field advanced significantly with Niementowski's landmark synthesis in 1895, which provided a robust and versatile route to 4(3H)-quinazolinones via the condensation of anthranilic acid with amides or formamide under thermal conditions. This method remains a cornerstone in quinazolinone chemistry due to its simplicity and adaptability [3] [5] .
The mid-20th century witnessed a surge in exploring the pharmacological potential of quinazolinones. A pivotal milestone emerged with the identification of febrifugine, a natural quinazolinone alkaloid isolated from Dichroa febrifuga Lour. This discovery validated the scaffold's potential, demonstrating potent antimalarial activity approximately 100-fold greater than quinine. While its clinical utility was limited by toxicity, febrifugine inspired extensive synthetic campaigns to develop safer analogs [1] . The late 20th and early 21st centuries saw the approval of several quinazolinone-based drugs, most notably prazosin (alpha-1 adrenergic antagonist for hypertension) and afatinib (EGFR tyrosine kinase inhibitor for non-small cell lung cancer). These successes underscored the scaffold's translational potential and stimulated intensive research into novel derivatives [2] [5] [6].
Table 1: Historical Milestones in Quinazolinone-Based Drug Discovery
Year | Milestone | Significance |
---|---|---|
1869 | Griess synthesizes first quinazolinone derivative [4] | Established fundamental chemical accessibility of the scaffold. |
1895 | Niementowski develops anthranilic acid-formamide condensation [3] | Provided a general, high-yield synthetic route to 4(3H)-quinazolinones. |
1940s | Isolation and characterization of febrifugine [1] | Demonstrated potent natural product bioactivity (antimalarial), validating scaffold potential. |
1970s | Development and approval of prazosin [5] | First major therapeutic success (antihypertensive), proving clinical translatability. |
2010s | Approval of afatinib [5] [6] | Highlighted scaffold's relevance in modern targeted therapy (kinase inhibition). |
Recent decades have been characterized by methodological refinements in synthesis (e.g., microwave assistance, green chemistry approaches) and a deeper understanding of structure-activity relationships (SAR). This has enabled the rational design of optimized derivatives like 2,6,7-trimethyl-1H-quinazolin-4-one, where specific alkyl substitutions enhance target affinity and drug-like properties [1] [3] .
Quinazolinones exhibit complex structural diversity governed by three primary factors: the position of the carbonyl group, the saturation state of the pyrimidine ring, and the pattern of substitution on both the benzene and pyrimidine rings. This diversity underpins their wide-ranging chemical behavior and biological activities.
Positional Isomerism of the Carbonyl Group:The fundamental classification hinges on the location of the oxo group:
Table 2: Classification of Quinazolinones Based on Carbonyl Position and Key Characteristics
Isomer Type | Core Structure | Key Synthetic Precursors | Tautomerism | Prevalence/Biological Relevance |
---|---|---|---|---|
2(1H)-Quinazolinone | [Structure 1] | Anthranilonitrile, Benzamides + Nitriles [4] | Minor tautomeric forms | Less common; Specific biological activities reported. |
4(3H)-Quinazolinone | [Structure 2] | Anthranilic acid, Esters, Amides [3] | Significant Lactam-Lactim [7] | Most prevalent; Core of many drugs/natural products (e.g., Febrifugine). |
2,4(1H,3H)-Dione | [Structure 3] | Anthranilic acid + Urea/KNCO [4] [5] | Dicarbonyl system | Distinct profile (e.g., CNS activity, DHFR inhibition). |
Substitution Patterns and Saturation:Beyond the core isomers, quinazolinones are further classified based on substituents and ring saturation:
The specific substitution pattern of 2,6,7-trimethyl-1H-quinazolin-4-one – methyl groups at the 2-position of the pyrimidine ring and the 6- and 7-positions of the benzene ring – represents a strategically designed variation aimed at optimizing steric occupancy, lipophilicity, and electronic effects for enhanced bioactivity and drug-likeness compared to the unsubstituted core [9] .
2,6,7-Trimethyl-1H-quinazolin-4-one exemplifies the rational application of Structure-Activity Relationship (SAR) principles and structure-based drug design (SBDD) to optimize the quinazolinone scaffold for specific therapeutic applications. Its distinct substitution pattern confers unique physicochemical and pharmacophoric properties:
Strategic Methyl Group Contributions:
Role in Modern Drug Design Paradigms:2,6,7-Trimethyl-1H-quinazolin-4-one serves as a versatile chemical intermediate and a critical pharmacophore model in several contexts:
Table 3: Synthesis Methods Relevant to 2,6,7-Trimethyl-1H-quinazolin-4-one Analogues
Synthetic Method | Key Reagents/Conditions | Applicability to 2,6,7-TriMeQ | Advantages/Limitations | Citation |
---|---|---|---|---|
Classical Niementowski (Modified) | 6,7-Dimethylanthranilic acid + Acetamide/Formamide; Heat (120-150°C) or MW | Direct. Uses suitably substituted anthranilic acid precursor. | Robust; May require high temp; Yield moderate to good. | [1] [3] [5] |
Cyclocondensation of Anthranilamide | 2-Amino-4,5-dimethylbenzamide + Acetic acid/Anhydride or Pyruvic acid derivatives | Direct. Requires substituted anthranilamide. | Flexible; Anthranilamide synthesis can be multi-step. | [1] [3] |
Oxidative Cyclization | 2-Amino-4,5-dimethylbenzamide + Aldehyde (e.g., Acetaldehyde for Me) + Oxidant (e.g., KMnO₄, I₂, air/O₂) | Applicable. Uses substituted anthranilamide and aldehyde. | Tandem imine formation/cyclization/oxidation; Broad scope. | [3] [8] |
Metal-Catalyzed Methods | e.g., Pd/C, CuI, Yb(OTf)₃ catalyzed cyclizations of o-halo/amino benzamides with isocyanates or nitriles | Potential route via substituted precursors. | Efficient but requires catalyst; May involve sensitive reagents. | [1] [3] |
The synthetic routes to access 2,6,7-trimethyl-1H-quinazolin-4-one and its analogs typically leverage functionalized precursors. The most common strategy involves using 6,7-dimethylanthranilic acid or 2-amino-4,5-dimethylbenzamide in classical (Niementowski) or modern (microwave-assisted, oxidative) cyclization reactions with suitable C2-synthons (e.g., acetamide for the 2-methyl group, acetic anhydride, or orthoacetate) (Table 3) [1] [3] [5]. This targeted synthesis underscores its role as a deliberate structural optimization within medicinal chemistry campaigns, moving beyond the unsubstituted quinazolinone scaffold to achieve enhanced pharmacological profiles.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0